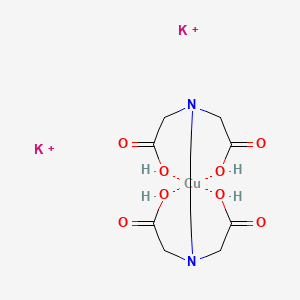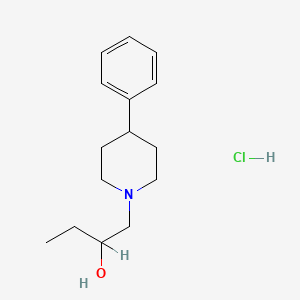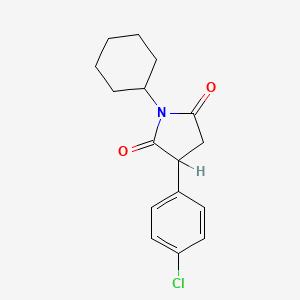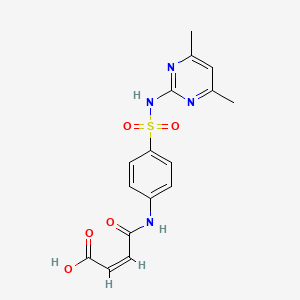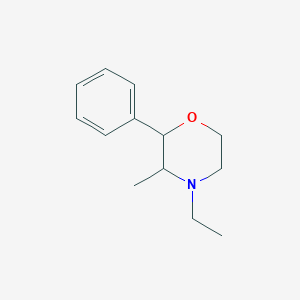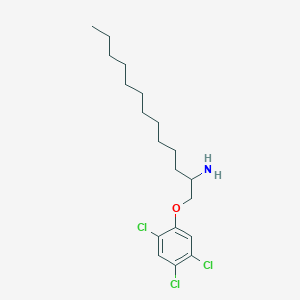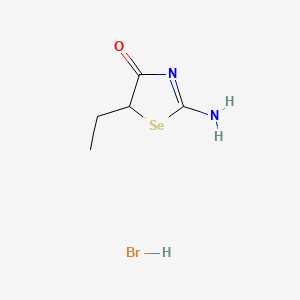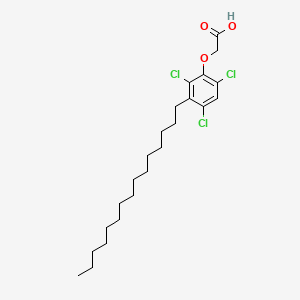
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is a synthetic organic compound with the molecular formula C22H35Cl3O3 It is a derivative of acetic acid where the hydrogen atoms are replaced by a trichloro-3-pentadecylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- typically involves the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetic acid under acidic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids
Scientific Research Applications
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with metabolic processes, leading to cell death. It targets specific molecular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-pentadecylphenoxy)acetic acid
- 2,4,5-Trichlorophenoxyacetic acid
- Trichloroacetic acid
Uniqueness
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)- is unique due to its specific substitution pattern and the presence of a long alkyl chain.
Properties
CAS No. |
117554-42-4 |
|---|---|
Molecular Formula |
C23H35Cl3O3 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-(2,4,6-trichloro-3-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H35Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)29-17-21(27)28/h16H,2-15,17H2,1H3,(H,27,28) |
InChI Key |
VJRLDNJOVXXSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




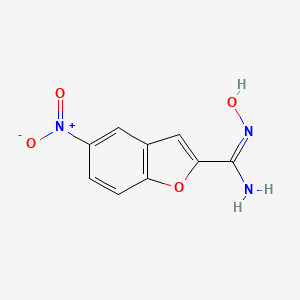
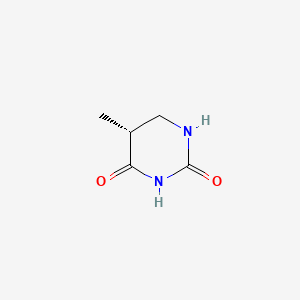
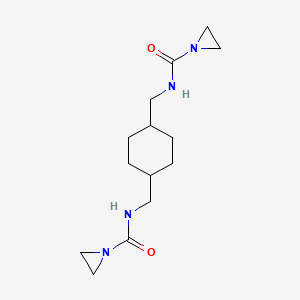
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
